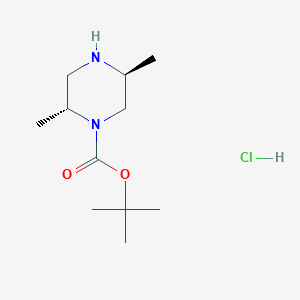

(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWALJKZSNHQOBH-OULXEKPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride

Introduction

(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride is a chiral piperazine derivative that serves as a valuable building block in modern medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for regioselective functionalization of the second nitrogen, while the defined stereochemistry of the methyl groups is crucial for creating specific three-dimensional structures essential for targeted biological activity. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physical properties is paramount for successful process development, formulation, and quality control.

This guide provides a comprehensive overview of the key physical properties of this compound, detailing not just the expected characteristics but also the robust experimental methodologies required for their validation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical profile.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent analysis.

| Identifier | Value | Source |

| Chemical Name | tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate hydrochloride | N/A |

| Primary CAS Number | 792969-69-8 | [1][2] |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [1] |

| Molecular Weight | 250.77 g/mol | [1] |

| Stereochemistry | (2R,5S) - trans configuration | N/A |

The hydrochloride salt form is critical as it generally enhances aqueous solubility and stability compared to the free base, facilitating its use in biological assays and aqueous-based reactions.[3]

Core Physical Properties

The following sections detail the principal physical properties of the title compound. Where specific experimental data is not publicly available, this guide presents authoritative, field-proven protocols for their determination, ensuring a self-validating system for any laboratory.

Appearance and Physical Form

The hydrochloride salt of a small organic molecule like this is typically a solid at room temperature. Based on related compounds and general principles, the expected appearance is a white to off-white crystalline powder or solid. Visual inspection is the first analytical step, though it should always be supplemented with microscopic analysis to understand the crystalline habit, which can influence bulk properties like flowability and dissolution rate.

Melting Range

The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is indicative of high purity, whereas a broad melting range suggests the presence of impurities or multiple crystalline forms.

Expected Range: While no specific melting point is consistently reported in the literature for the hydrochloride salt, the free base is known to be a solid or liquid, suggesting the salt form will have a well-defined melting point.

Protocol for Melting Range Determination (USP <741> Class I Method)

The causality behind this choice of method lies in its precision and the small sample quantity required. The controlled heating rate is crucial for allowing sufficient time for heat transfer from the block to the sample, ensuring thermal equilibrium and an accurate reading.

Caption: Workflow for Melting Range Determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point. Gently pulverize a small amount of the sample into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powder to collect a small amount. Tap the closed end on a hard surface to pack the sample into a dense column of 2.5-3.5 mm at the bottom.

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Determination: Heat the block at a rate of approximately 10°C/minute until the temperature is about 15°C below the expected melting point. Then, decrease the heating rate to 1-2°C/minute.

-

Observation: Record the temperature at which the first drop of liquid is observed (T_onset) and the temperature at which the last solid particle melts (T_clear). The melting range is T_onset to T_clear.[4][5] A pure substance should exhibit a narrow range.

Solubility Profile

Solubility is a critical parameter for drug development, influencing bioavailability, formulation options, and reaction conditions. As a hydrochloride salt, good aqueous solubility is expected.

Known Data: The hydrochloride salt is reported to have an aqueous solubility of >50 mg/mL.[3]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" because it measures the equilibrium solubility, representing the true saturation point of the solvent under specific conditions (temperature, pH), which is vital for accurate biopharmaceutical and physicochemical assessment.[6][7]

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, PBS pH 7.4, ethanol, dichloromethane). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C). Agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, centrifuge the vials to pellet the solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve. The calculated concentration is the thermodynamic solubility.[8][9]

Table of Solvents for Characterization:

| Solvent Class | Examples | Rationale for Testing |

| Aqueous Buffers | Purified Water, PBS (pH 7.4), 0.1 N HCl | Assess solubility relevant to biological and formulation contexts. |

| Alcohols | Methanol, Ethanol, Isopropanol | Common solvents for synthesis, purification, and formulation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Common solvents for organic reactions and extractions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Assess solubility in common reaction and workup solvents. |

| Aprotic Polars | Acetonitrile (ACN), Dimethylformamide (DMF) | Relevant for HPLC method development and synthesis. |

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, can severely impact the stability, handling, and formulation of a compound.[10][11]

Expected Behavior: As a salt, it may exhibit some degree of hygroscopicity. The level must be quantified to determine appropriate storage and handling requirements.

Protocol for Hygroscopicity Classification (Per European Pharmacopoeia)

This standardized method provides a clear classification system based on weight gain under defined high-humidity conditions, allowing for consistent and comparable data across different compounds and laboratories.[10][12]

Step-by-Step Methodology:

-

Initial Weighing: Accurately weigh a sample of the substance (W₁).

-

Exposure: Place the sample in a desiccator maintained at 80% ± 2% relative humidity (RH) using a saturated solution of ammonium sulfate at 25°C ± 1°C.

-

Equilibration: Store the sample for 24 hours.

-

Final Weighing: Re-weigh the sample (W₂).

-

Calculation: Calculate the percentage increase in weight: [(W₂ - W₁) / W₁] * 100.

-

Classification: Classify the substance based on the following criteria.

| Classification | Weight Increase (%) |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

Acidity (pKa)

The pKa values are critical for predicting the ionization state of the molecule at different pH values, which in turn governs its solubility, permeability, and receptor-binding interactions. The piperazine moiety has two nitrogen atoms that can be protonated.

Expected pKa Values: Unsubstituted piperazine has pKa values of approximately 5.35 and 9.73.[13] The substitution on the piperazine ring in the title compound will influence these values. The Boc-protected nitrogen will not be basic, so we are primarily interested in the pKa of the secondary amine hydrochloride, which is expected to be in the range of 7-9.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a direct and accurate method for determining the pKa by measuring the change in pH of a solution as a titrant is added. This provides an empirical measure of the compound's acidic/basic strength.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water.

-

Titration: While stirring, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH with a calibrated pH meter after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For a diprotic system, two inflection points may be observed.

Spectroscopic Profile

Spectroscopic data provides an irrefutable fingerprint of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

-

¹H NMR: The proton NMR spectrum will confirm the presence of all key structural motifs.

-

Boc Group: A characteristic sharp singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm .[12]

-

Methyl Groups: Two doublets, each integrating to 3 protons, are expected. Their exact chemical shift will depend on their position on the piperazine ring.

-

Piperazine Ring Protons: A series of complex multiplets corresponding to the CH and CH₂ protons on the ring will be observed.

-

N-H Proton: A broad singlet corresponding to the protonated secondary amine is expected. Its chemical shift can be variable and it may exchange with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.

-

Boc Group: The quaternary carbon of the tert-butyl group will appear around δ 80 ppm , and the methyl carbons around δ 28 ppm . The carbonyl carbon (C=O) will be observed downfield, typically around δ 155 ppm .[14]

-

Piperazine and Methyl Carbons: Signals corresponding to the carbons of the piperazine ring and the two methyl groups will be observed in the aliphatic region.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Rationale |

| N-H (Ammonium Salt) | Stretching | 2700-2400 (broad) | Characteristic of secondary amine salts. |

| C-H (Aliphatic) | Stretching | 2980-2850 | From methyl and piperazine ring C-H bonds. |

| C=O (Carbamate) | Stretching | 1700-1680 | Strong absorption typical for a Boc-protecting group carbonyl.[15] |

| C-N | Stretching | 1250-1020 | Typical for amines and carbamates.[2] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural confirmation.

Expected Fragmentation Pattern (ESI-MS): Using Electrospray Ionization in positive mode (ESI+), the primary ion observed would be the molecular ion [M-Cl]⁺, corresponding to the free base.

-

[M-Cl]⁺: Expected m/z ≈ 215.18

-

Key Fragments: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) under CID conditions.[14]

-

[M-Cl - C₄H₈]⁺: m/z ≈ 159

-

[M-Cl - C₅H₉O₂]⁺: m/z ≈ 115

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for the hydrochloride was not found, data from the free base and similar compounds suggest the following precautions.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

-

Conclusion

This technical guide has outlined the essential physical properties of this compound and provided robust, standard methodologies for their experimental determination. While specific, verified data for some properties are not widely published, the protocols and expected values detailed herein provide a comprehensive framework for researchers to perform a full characterization. A rigorous understanding and validation of these properties are non-negotiable for the successful application of this versatile chiral building block in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. jgtps.com [jgtps.com]

- 3. benchchem.com [benchchem.com]

- 4. â©651⪠Congealing Temperature [doi.usp.org]

- 5. Melting Range or Temperature (Apparatus and Deternination) | Pharmaguideline [pharmaguideline.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. asiapharmaceutics.info [asiapharmaceutics.info]

- 11. pharmainfo.in [pharmainfo.in]

- 12. pharmagrowthhub.com [pharmagrowthhub.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rsc.org [rsc.org]

A Senior Application Scientist's In-depth Technical Guide to (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Piperazines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the piperazine scaffold stands out as a "privileged structure," a core molecular framework frequently found in a multitude of clinically successful therapeutic agents.[1][2] Its prevalence is attributed to a unique combination of properties: the two nitrogen atoms provide sites for molecular diversification and can be modulated to fine-tune physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles. When chirality is introduced, as in the case of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride, the level of molecular sophistication and its utility in drug design are significantly elevated.

This technical guide provides an in-depth exploration of this compound, a chiral building block of increasing importance. We will delve into its chemical and physical properties, provide a detailed, field-proven synthesis protocol, discuss analytical characterization methods, and explore its applications in the synthesis of complex, biologically active molecules. The strategic placement of the methyl groups in a trans configuration and the presence of the acid-labile Boc protecting group make this compound a versatile intermediate for creating stereochemically defined drug candidates, particularly in the realm of central nervous system (CNS) disorders and other receptor-targeted therapies.[3]

Physicochemical and Structural Characteristics

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and integration into synthetic workflows.

| Property | Value | Source |

| CAS Number | 1523541-79-8 | [4] |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [5] |

| Molecular Weight | 250.77 g/mol | [5] |

| Appearance | White to light yellow crystalline solid (Predicted) | [1] |

| Solubility | Predicted to have enhanced aqueous solubility (>50 mg/mL in water) compared to the free base. Soluble in alcohols like methanol and ethanol. | [1][6] |

| Melting Point | 70-75 °C (Predicted for a related isomer) | [6] |

| Stereochemistry | (2R, 5S) - trans configuration | [6] |

The hydrochloride salt form significantly enhances the aqueous solubility of the parent compound, which is a crucial attribute for its use in biological assays and for certain reaction conditions.[6] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of one of the piperazine nitrogens under a wide range of reaction conditions, yet it can be selectively and cleanly removed under acidic conditions.[7]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The following protocol is a synthesis of established procedures, designed for high yield and purity.[8]

Diagram of the Synthetic Workflow

Caption: Synthetic pathway to the target compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of (2R,5S)-1-Boc-2,5-dimethylpiperazine (Free Base) [8]

-

Synthesis of (3R,6S)-1-Benzyl-3,6-dimethylpiperazine-2,5-dione: This initial step involves the coupling of L-alanine methyl ester hydrochloride with Boc-D-alanine, followed by deprotection and cyclization. This establishes the core piperazine ring with the desired trans stereochemistry of the methyl groups.

-

Reduction to (2R,5S)-1-Benzyl-2,5-dimethylpiperazine: The diketopiperazine from the previous step is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically performed under an inert atmosphere (argon or nitrogen) and may require heating to drive to completion.

-

Boc Protection: The resulting (2R,5S)-1-benzyl-2,5-dimethylpiperazine is dissolved in a suitable solvent (e.g., THF). Triethylamine is added as a base, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Debenzylation: The benzyl group is removed via catalytic hydrogenation. The N-Boc, N'-benzyl protected piperazine is dissolved in methanol, and a catalytic amount of 10% palladium on carbon is added. The reaction is stirred under a hydrogen atmosphere at room temperature for several hours. Completion of the reaction is monitored by TLC. The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude (2R,5S)-1-Boc-2,5-dimethylpiperazine.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure free base as a pale yellow oil.

Part 2: Formation of the Hydrochloride Salt [7]

-

Dissolution: The purified (2R,5S)-1-Boc-2,5-dimethylpiperazine (1 equivalent) is dissolved in a minimal amount of an anhydrous solvent such as ethyl acetate or methanol in a round-bottom flask.

-

Acidification: To the stirred solution, a 4M solution of HCl in 1,4-dioxane (1.1 to 1.5 equivalents) is added dropwise at room temperature.

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution as a white solid. The reaction mixture is stirred for 1-4 hours to ensure complete salt formation. The solid product is then collected by filtration, washed with a non-polar solvent like diethyl ether to remove any non-salt impurities, and dried under vacuum.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of the final product.

| Analytical Method | Expected Observations | Rationale |

| ¹H NMR | A characteristic singlet for the nine protons of the tert-butyl group of the Boc protector is expected around δ ~1.4 ppm. Signals for the methyl groups and the piperazine ring protons will also be present. | Confirms the presence of the Boc group and the overall proton environment of the molecule. |

| ¹³C NMR | Resonances corresponding to the carbonyl and the quaternary carbon of the Boc group, as well as signals for the piperazine ring carbons and the methyl groups. | Provides a map of the unique carbon environments within the molecule. |

| Chiral HPLC | Using a suitable chiral column (e.g., Chiralpak AD-H), a single peak should be observed, confirming the enantiomeric purity of the compound. | Essential for verifying the stereochemical integrity, which is critical for its intended biological applications.[6][9] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the free base, C₁₁H₂₂N₂O₂. | Confirms the molecular weight of the parent compound. |

| X-ray Crystallography | Can be used to definitively determine the absolute (2R,5S) configuration and the conformation of the piperazine ring in the solid state. | Provides unambiguous proof of the stereochemistry.[6] |

Applications in Drug Development

The this compound scaffold is a valuable building block in the synthesis of a variety of therapeutic agents, leveraging its defined stereochemistry to achieve specific interactions with biological targets.

Diagram of Application Workflow

Caption: General workflow for utilizing the chiral building block.

Key Therapeutic Areas

-

Central Nervous System (CNS) Agents: The piperazine ring is a common feature in many CNS-active drugs.[2] The specific stereochemistry of the (2R,5S) isomer can be exploited to achieve selective binding to receptors such as dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.[2]

-

Opioid Receptor Ligands: This chiral intermediate has been identified as a key component in the synthesis of delta-opioid receptor ligands.[3] The precise spatial arrangement of the methyl groups is crucial for achieving high affinity and selectivity for the target receptor, which is important in the development of novel analgesics with potentially fewer side effects than traditional opioids.

-

Anticancer and Antiviral Agents: The piperazine scaffold is also found in a number of anticancer and antiviral drugs.[1][10] The introduction of the (2R,5S)-dimethylpiperazine moiety can influence the molecule's ability to interact with specific enzymes or protein-protein interfaces that are critical for cancer cell proliferation or viral replication.

The general synthetic strategy involves the deprotection of the Boc group under acidic conditions to reveal the free secondary amine, which can then be functionalized through various coupling reactions (e.g., Buchwald-Hartwig amination, amide bond formation) to introduce the desired pharmacophoric elements.[7][11]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related piperazine compounds suggest the following precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Hazards: Piperazine derivatives can be skin and eye irritants and may cause respiratory irritation. The hydrochloride salt suggests it is acidic and should be handled with care.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C under an inert atmosphere is recommended.[6]

Conclusion

This compound is a strategically important chiral building block that provides medicinal chemists with a powerful tool for the synthesis of stereochemically defined drug candidates. Its well-defined physicochemical properties, coupled with established synthetic and purification protocols, make it a reliable intermediate. The defined trans stereochemistry is crucial for achieving selective interactions with biological targets, particularly in the development of novel therapeutics for CNS disorders and other complex diseases. As the demand for more selective and potent drugs continues to grow, the utility of such precisely engineered chiral scaffolds will undoubtedly increase.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1523541-79-8|tert-Butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 5. (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride | C11H23ClN2O2 | CID 53484924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. guidechem.com [guidechem.com]

- 9. Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the physicochemical properties of a lead compound are paramount to its ultimate success as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability, formulation feasibility, and overall efficacy. (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride, a chiral piperazine derivative, is a valuable building block in medicinal chemistry, frequently employed in the synthesis of complex pharmaceutical intermediates.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group and the hydrochloride salt form imparts a unique solubility profile that necessitates a thorough understanding for its effective application in synthetic chemistry and drug development workflows.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to rationalize its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₁₁H₂₃ClN₂O₂ | [2] |

| Molecular Weight | 250.76 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Stereochemistry | (2R,5S) configuration | [2] |

| Key Functional Groups | Boc-protected amine, secondary amine hydrochloride | |

| Aqueous Solubility | >50 mg/mL | [1] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Topological Polar Surface Area | 41.6 Ų | [2] |

Factors Influencing Solubility in Organic Solvents: A Dichotomy of Polarity

The solubility of this compound is governed by the interplay of its constituent parts: the polar hydrochloride salt and the nonpolar, sterically bulky tert-butoxycarbonyl (Boc) group. This duality dictates its affinity for a range of organic solvents.

The fundamental principle of "like dissolves like" is the primary determinant of solubility.[4] Solvents with polarities similar to the solute are more likely to form favorable interactions, leading to dissolution.

-

The Influence of the Hydrochloride Salt: The presence of the hydrochloride salt of the secondary amine introduces a significant degree of polarity and the capacity for strong ion-dipole interactions and hydrogen bonding. This feature enhances solubility in polar protic solvents such as methanol and ethanol, which can effectively solvate the charged ammonium and chloride ions. The high aqueous solubility of >50 mg/mL is a direct consequence of this ionic character.[1] For a related compound, (2R,5S)-1-benzyl-2,5-dimethyl-piperazine dihydrochloride, the salt form is also noted to be more water-soluble than its free base.[5]

-

The Role of the Boc Protecting Group: Conversely, the tert-butoxycarbonyl (Boc) group is lipophilic and nonpolar. This large, greasy moiety contributes to van der Waals interactions and favors solubility in less polar and aprotic solvents. Solvents like dichloromethane (DCM) and ethyl acetate can interact favorably with the Boc group and the overall carbon skeleton of the molecule.

-

Solvent Polarity Spectrum and Expected Solubility Trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to their ability to form hydrogen bonds and engage in ion-dipole interactions with the hydrochloride salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is expected. These solvents possess significant dipole moments that can solvate the ionic portion of the molecule, while also accommodating the nonpolar Boc group.

-

Moderately Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Moderate to low solubility is likely. The solubility in these solvents will be a balance between the favorable interactions with the Boc group and the unfavorable interactions with the polar hydrochloride salt.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The high polarity of the hydrochloride salt will dominate, leading to unfavorable energetics for dissolution in these nonpolar environments.

-

The following diagram illustrates the relationship between the molecular features of this compound and its expected solubility in different classes of organic solvents.

Caption: Factors influencing the solubility of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl.

Qualitative Solubility Profile

While precise quantitative data is best determined experimentally, a qualitative assessment based on the aforementioned principles provides a useful starting point for solvent selection in synthetic applications.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding and ion-dipole interactions with the hydrochloride salt. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Moderate | Strong dipole moments can solvate the ionic portion, with good affinity for the organic structure. |

| Halogenated | Dichloromethane (DCM) | Moderate to Low | Can solvate the organic backbone and Boc group, but less effective for the ionic salt. |

| Esters | Ethyl Acetate | Low | Intermediate polarity, but generally less effective at solvating salts than more polar solvents. |

| Hydrocarbons | Hexane, Toluene | Very Low / Insoluble | Nonpolar nature is incompatible with the highly polar hydrochloride salt. |

Disclaimer: This table presents expected solubility trends. It is imperative to experimentally verify the solubility for specific applications and concentrations.

Experimental Protocol for Determining Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[6] The protocol described below is a self-validating system designed for accuracy and reproducibility.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]

Materials and Equipment

-

This compound (as a solid)

-

Selected organic solvents (HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Step-by-Step Methodology

-

Preparation of Saturated Solutions: a. Weigh an excess amount of this compound into a glass vial. An amount that ensures a visible excess of solid remains after equilibration is crucial. b. Accurately pipette a known volume of the desired organic solvent into the vial. c. Securely cap the vial. d. Prepare triplicate samples for each solvent to ensure statistical validity.

-

Equilibration: a. Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples at a constant speed for a predetermined period. For thermodynamic solubility, 24 to 48 hours is a common timeframe to ensure equilibrium is reached.[9][10]

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow for the sedimentation of the excess solid. b. To ensure complete removal of undissolved particles, centrifuge the vials. c. Carefully withdraw a portion of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial. This step is critical to prevent any undissolved solid from being included in the analysis.

-

Quantification by HPLC-UV: a. Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. The N-Boc protecting group provides a chromophore suitable for UV detection.[11] c. Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. d. Inject the diluted sample into the HPLC system and record the peak area. e. Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

The following diagram outlines the experimental workflow for the shake-flask solubility determination method.

Caption: Experimental workflow for shake-flask solubility determination.

Conclusion: A Practical Framework for Solubility Assessment

For drug development professionals and synthetic chemists, the provided qualitative solubility profile serves as a valuable guide for solvent selection. However, it is the rigorous, experimentally determined data that will ultimately inform critical decisions in process development, formulation, and preclinical studies. The detailed shake-flask methodology presented in this guide provides a reliable and self-validating framework for obtaining this crucial data, ensuring the scientific integrity of subsequent research and development activities.

References

- 1. benchchem.com [benchchem.com]

- 2. (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride | C11H23ClN2O2 | CID 53484924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trans-1-Boc-2,5-dimethylpiperazine | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine … [cymitquimica.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. improvedpharma.com [improvedpharma.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. enamine.net [enamine.net]

- 10. scielo.br [scielo.br]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Caption: Comparative workflows for thermodynamic and kinetic solubility assays.

An In-depth Technical Guide to the Aqueous Solubility of (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride

Abstract

This compound is a chiral synthetic building block of significant interest in medicinal chemistry. Its utility in the synthesis of complex pharmaceutical agents necessitates a thorough understanding of its physicochemical properties, paramount among which is aqueous solubility. This guide provides a comprehensive technical examination of the principles, experimental determination, and practical implications of the aqueous solubility of this compound. We delve into the theoretical underpinnings of pH-dependent solubility for an amine salt, present detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and interpret the resulting data within the context of drug discovery and development. This document serves as a practical resource for scientists aiming to leverage this key solubility data for informed decision-making in formulation, bioavailability prediction, and candidate selection.

Introduction and Physicochemical Profile

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The specific stereoisomer, (2R,5S)-1-Boc-2,5-dimethylpiperazine, offers a conformationally constrained framework that is invaluable for creating targeted therapeutics.[2] The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the second nitrogen, making it a versatile intermediate.[1][3]

Often, organic bases like piperazine derivatives are converted to hydrochloride salts to improve their handling and, most critically, their aqueous solubility.[4] The hydrochloride salt of (2R,5S)-1-Boc-2,5-dimethylpiperazine is the form frequently used in experimental settings, particularly for biological assays where dissolution in aqueous media is a prerequisite.[2] Understanding its solubility is not an academic exercise; it is a critical factor that influences everything from the reliability of in vitro screening data to the ultimate in vivo bioavailability of any derived active pharmaceutical ingredient (API).[5][6]

This guide will dissect the factors governing its solubility and provide the practical tools to measure it accurately.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [7] |

| Molecular Weight | 250.76 g/mol | [7] |

| CAS Number | 1374975-96-8 | [7][8] |

| Appearance | White to off-white solid | [9] |

| Stereochemistry | (2R, 5S) - trans configuration | [10] |

| Parent Free Base | (2R,5S)-1-Boc-2,5-dimethylpiperazine | |

| Reported Solubility | >50 mg/mL in water | [2] |

Theoretical Underpinnings of Aqueous Solubility

The solubility of this compound is fundamentally governed by its ionic nature and the acid-base equilibrium of the unprotected piperazine nitrogen.

The Role of the Hydrochloride Salt

As a salt, the compound exists as an ion pair in the solid state: the protonated piperazinium cation and the chloride anion. Upon introduction to water, the dissolution process is driven by the favorable hydration of these ions. This ionic character is the primary reason for its significantly enhanced aqueous solubility compared to its corresponding free base form.[4] Organic amines are often converted to salts to increase melting points, improve stability, and enhance water solubility for pharmaceutical applications.[4]

pH-Dependent Solubility: A Critical Relationship

The unprotected secondary amine on the piperazine ring is a weak base. Therefore, its degree of protonation—and consequently, the compound's solubility—is highly dependent on the pH of the aqueous medium.[11][12][13] This relationship can be described by the following equilibrium:

[ (2R,5S)-Boc-Pip-H₂⁺ ]Cl⁻ (aq) ⇌ (2R,5S)-Boc-Pip-H (aq) + H⁺ (aq) + Cl⁻ (aq) (Soluble, Ionized Form) ⇌ (Less Soluble, Free Base Form)

-

In Acidic Conditions (Low pH): The equilibrium shifts to the left. The high concentration of protons (H⁺) ensures the piperazine nitrogen remains protonated. The compound stays in its highly soluble, ionized salt form.[14][15]

-

In Neutral to Basic Conditions (Higher pH): As the pH increases and approaches the pKa of the secondary amine, the equilibrium shifts to the right. The nitrogen is deprotonated, forming the neutral free base. This free base is significantly less polar and thus has much lower aqueous solubility, potentially leading to precipitation.[13][14]

This pH-solubility profile is a critical parameter for predicting a drug's behavior in the gastrointestinal tract, where pH varies dramatically.[16]

Caption: pH effect on the solubility of an amine hydrochloride salt.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements that provide different, yet complementary, information.[16]

-

Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium at a given temperature and pressure, where there is an excess of the most stable solid form of the compound.[16][17] This value is critical for lead optimization and formulation development.[18]

-

Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[5][19] The precipitate formed is often amorphous and more soluble than the stable crystalline form.[17] Kinetic solubility assays are high-throughput and widely used in early drug discovery for ranking compounds, but the values are generally higher than the thermodynamic solubility.[6][19]

Experimental Protocols for Solubility Determination

The choice of method depends on the stage of drug development and the required accuracy.[16] Here, we present protocols for the gold-standard shake-flask method and a common high-throughput kinetic assay.

Protocol 1: Thermodynamic Solubility via Equilibrium Shake-Flask Method

This method is considered the most reliable for determining thermodynamic solubility.[20] It measures the concentration of the compound in a saturated solution after a prolonged equilibration period.

Objective: To determine the equilibrium solubility of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl in a buffered aqueous solution at a controlled temperature.

Materials & Equipment:

-

(2R,5S)-1-Boc-2,5-dimethylpiperazine HCl (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4, or other relevant buffers

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV system

-

Calibrated pH meter

-

Analytical balance

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate). A visual excess of solid must remain to ensure saturation.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium, typically 24 to 48 hours.[18]

-

Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a specific volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with the mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method against a standard curve prepared from the same compound. The concentration of the saturated solution is the thermodynamic solubility.

-

Validation: After the experiment, measure the pH of the saturated solution to ensure it has not changed significantly from the initial buffer pH.[20]

Protocol 2: Kinetic Solubility via Turbidimetric Assay

This high-throughput method is ideal for early discovery screening to quickly flag compounds with potential solubility issues.[5]

Objective: To rapidly estimate the solubility of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl by identifying the concentration at which it precipitates from a supersaturated solution.

Materials & Equipment:

-

Compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates (clear bottom)

-

Automated liquid handler (optional, for high throughput)

-

Plate reader capable of nephelometry or turbidimetry

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[5]

-

Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Add small volumes of the DMSO stock solution to the buffer in increasing concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

-

Incubation: Shake the plate gently for a short period (e.g., 1-2 hours) at room temperature.[18]

-

Measurement: Measure the turbidity (light scattering) of each well using a plate reader.

-

Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity signal rises sharply above the background, indicating the onset of precipitation.[6]

Data Interpretation and Implications for Drug Development

The aqueous solubility data for this compound directly impacts its application in drug development.

Table 2: Expected pH-Dependent Solubility Profile

| pH of Medium | Expected Dominant Species | Predicted Solubility | Rationale |

| 2.0 (Simulated Gastric) | Fully Protonated (Cation) | Very High (>50 mg/mL) | Well below the pKa; the compound exists entirely as the highly soluble salt.[2][14] |

| 5.0 | Mostly Protonated (Cation) | High | Still significantly below the pKa of a typical piperazine amine (~8.5-9.5). |

| 7.4 (Physiological) | Equilibrium mixture | Moderate to High | Closer to the pKa, a fraction will exist as the less soluble free base, but the salt form should still predominate. |

| 9.5 | Mostly Deprotonated (Free Base) | Low | At or above the pKa, the neutral free base is the dominant species, leading to significantly reduced solubility.[13] |

Key Implications:

-

In Vitro Assay Reliability: Low solubility can cause a compound to precipitate in biological assays, leading to artificially low potency readings and unreliable structure-activity relationships (SAR).[18] Ensuring assay concentrations are well below the measured solubility limit is critical for data integrity.

-

Formulation Strategy: For a compound intended for oral administration, high solubility in acidic conditions is advantageous for dissolution in the stomach. However, its potential to precipitate at the higher pH of the small intestine must be considered. This data guides the selection of formulation strategies (e.g., use of solubilizing excipients, amorphous solid dispersions) to maintain the drug in solution for absorption.[21]

-

Biopharmaceutics Classification System (BCS): The BCS classifies drugs based on their solubility and permeability. A derivative of this intermediate, if it maintains high solubility across the physiological pH range (1.2-6.8), could potentially be a BCS Class 1 or 3 compound, which generally have a lower risk of bioavailability issues related to dissolution.[22]

-

Candidate Selection: In early discovery, kinetic solubility data allows for the rapid deselection of compounds that are unlikely to succeed due to poor physicochemical properties.[5][16] While a building block's solubility is not the final word, it provides a strong indication of the properties that will be inherited by its more complex derivatives.

Conclusion

The aqueous solubility of this compound is a multi-faceted property, fundamentally dictated by its ionic salt form and the pH-dependent equilibrium of its basic nitrogen center. Its characterization is not merely a data-gathering exercise but a cornerstone of risk assessment and mitigation in the drug discovery pipeline. Accurate determination, using methodologies like the shake-flask technique for thermodynamic equilibrium and turbidimetric assays for kinetic screening, provides essential insights. This knowledge empowers researchers to design more effective experiments, develop robust formulations, and ultimately select drug candidates with a higher probability of clinical success.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sciencemadness Discussion Board - Hydrochloride vs non-hydrochloride compounds - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride | C11H23ClN2O2 | CID 53484924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (2S,5R)-1-Boc-2,5-diMethylpiperazine hydrochloride | 1374975-96-8 [chemicalbook.com]

- 9. lifechempharma.com [lifechempharma.com]

- 10. Trans-1-Boc-2,5-dimethylpiperazine | CymitQuimica [cymitquimica.com]

- 11. issr.edu.kh [issr.edu.kh]

- 12. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 15. reddit.com [reddit.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. ovid.com [ovid.com]

- 18. enamine.net [enamine.net]

- 19. researchgate.net [researchgate.net]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

Stability of (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride Under Acidic Conditions: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the stability of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride, a key building block in modern drug discovery, with a focus on its behavior under acidic conditions. The tert-butyloxycarbonyl (Boc) protecting group is fundamental in multi-step organic synthesis, and understanding its lability is critical for process development, formulation, and ensuring the chemical integrity of active pharmaceutical ingredients (APIs). This document delves into the mechanistic pathways of acid-catalyzed degradation, explores the kinetic and thermodynamic factors influencing stability, and outlines robust methodologies for conducting stability and forced degradation studies. By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound in Medicinal Chemistry

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. The specific stereoisomer, (2R,5S)-2,5-dimethylpiperazine, offers a conformationally constrained framework that can impart desirable pharmacokinetic and pharmacodynamic properties to a molecule. The mono-Boc protection of this diamine, in the form of its hydrochloride salt, provides a versatile intermediate for the synthesis of complex molecules. The Boc group directs reactivity to the unprotected nitrogen, enabling selective functionalization.

The hydrochloride salt form of this intermediate enhances its aqueous solubility, a crucial attribute for various experimental settings, including biological assays. While stability studies have indicated that this compound shows no degradation when stored under an inert gas at -20°C for over a year, its stability in solution, particularly under acidic conditions encountered during synthesis, purification, and formulation, is a critical parameter that dictates its handling and application.[1] This guide will therefore focus on the chemical stability of the Boc-protected amine in the presence of acids.

The Mechanism of Acid-Catalyzed Degradation: Unveiling the Deprotection Pathway

The primary pathway for the degradation of this compound under acidic conditions is the cleavage of the Boc protecting group. This acid-catalyzed reaction proceeds through a well-established mechanism.

The deprotection is initiated by the protonation of the carbamate oxygen of the Boc group. This is followed by the heterolytic cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free piperazine amine and carbon dioxide. The newly liberated amine is then protonated by the excess acid in the medium to form the corresponding salt.

Figure 1: Mechanism of acid-catalyzed Boc deprotection.

Factors Influencing the Stability of this compound

The rate of Boc group cleavage is influenced by several factors:

-

Acid Strength and Concentration : Stronger acids, such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), readily facilitate the deprotection. The reaction kinetics can exhibit a second-order dependence on the acid concentration, meaning that a higher concentration of acid leads to a significantly faster degradation rate.[2][3][4][5][6]

-

Temperature : An increase in temperature accelerates the rate of deprotection. However, higher temperatures can also promote side reactions.

-

Solvent : The choice of solvent can influence the stability. Protic solvents can participate in the reaction mechanism, while the polarity of the solvent can affect the stability of the charged intermediates.

-

Steric Hindrance : While the methyl groups at the 2 and 5 positions of the piperazine ring are in a trans configuration, they can still exert some steric influence, potentially affecting the rate of acid-catalyzed cleavage compared to unsubstituted Boc-piperazine.

Potential Side Reactions: The Challenge of the Tert-Butyl Cation

The liberation of the tert-butyl cation during Boc deprotection is a key event that can lead to unwanted side reactions. This highly reactive carbocation can act as an electrophile and alkylate any nucleophiles present in the reaction mixture.

The most common side reaction is the t-butylation of the deprotected piperazine nitrogen, leading to the formation of a quaternary ammonium salt or other alkylated byproducts. Electron-rich aromatic rings or other nucleophilic functional groups within the molecule can also be susceptible to t-butylation.

To mitigate these side reactions, scavengers are often employed. These are nucleophilic species that are more reactive towards the tert-butyl cation than the desired product. Common scavengers include water, anisole, and triisopropylsilane (TIS).

Figure 2: Competing reaction pathways for the tert-butyl cation.

Designing and Executing Stability Studies

A thorough understanding of the stability of this compound requires well-designed stability studies. These can be categorized into long-term stability studies and forced degradation studies.

Long-Term Stability Studies

As previously mentioned, long-term stability data suggests the compound is stable for over a year at -20°C under an inert atmosphere.[1] For laboratory use, it is recommended to store the compound in a cool, dry place.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Product |

| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄ | 2 - 24 hours | (2R,5S)-2,5-dimethylpiperazine dihydrochloride |

| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 24 hours | (2R,5S)-1-Boc-2,5-dimethylpiperazine (free base) |

| Oxidation | 3% - 30% H₂O₂ | 2 - 24 hours | N-oxide derivatives |

| Thermal Stress | 60°C - 80°C (in solid state and solution) | 24 - 72 hours | (2R,5S)-2,5-dimethylpiperazine hydrochloride |

| Photostability | Exposure to UV and visible light (ICH Q1B) | Variable | Potential for various degradation products |

Analytical Methodologies for Stability Monitoring

Robust analytical methods are crucial for accurately assessing the stability of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for stability studies, allowing for the separation and quantification of the parent compound and its degradation products. A stability-indicating HPLC method should be developed and validated.

-

Column: A C18 reversed-phase column is typically a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is often effective.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for structural elucidation of degradation products. The disappearance of the characteristic tert-butyl proton signal of the Boc group (around 1.4 ppm) and the appearance of signals corresponding to the deprotected piperazine are clear indicators of degradation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This technique is highly sensitive and provides molecular weight information for the parent compound and any degradants, aiding in their identification.

Figure 3: A typical analytical workflow for stability assessment.

Conclusion and Best Practices

The stability of this compound is a critical consideration for its effective use in research and development. While the solid hydrochloride salt is stable under recommended storage conditions, its susceptibility to acid-catalyzed deprotection in solution necessitates careful handling and experimental design.

Key Takeaways and Recommendations:

-

Storage: Store the solid compound in a cool, dry, and well-sealed container. For long-term storage, -20°C under an inert atmosphere is recommended.

-

Handling in Solution: When working with acidic reagents, be mindful of the potential for Boc deprotection. Reactions should be monitored closely, and exposure to strong acids should be minimized unless deprotection is the intended outcome.

-

Side Reaction Mitigation: In reactions where the Boc group needs to remain intact but acidic conditions are present, consider the use of scavengers to prevent t-butylation.

-

Analytical Monitoring: Employ validated stability-indicating analytical methods, such as HPLC and LC-MS, to monitor the purity and degradation of the compound.

By adhering to these principles, researchers can ensure the integrity of this compound and the reliability of their synthetic and biological studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Data for (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride (CAS No: 1523541-79-8).[1] Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to the characterization of this chiral building block. The guide emphasizes the causality behind experimental choices and provides field-proven insights into data interpretation.

Introduction: The Significance of Spectroscopic Characterization

This compound is a chiral piperazine derivative of significant interest in medicinal chemistry and pharmaceutical development. The cis-configuration of the methyl groups at the C2 and C5 positions, combined with the acid-labile tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate in the synthesis of complex molecular architectures.

Accurate spectroscopic characterization is paramount to ensure the structural integrity, stereochemistry, and purity of this compound. This guide will delve into the expected and reported spectroscopic signatures, providing a robust framework for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity, chemical environment, and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~1.45 | s | 9H | C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group are expected to resonate as a sharp singlet. This is a characteristic signal for the Boc protecting group.[1] |

| ~1.2-1.4 | d | 6H | C₂-CH₃, C₅-CH₃ | The two methyl groups on the piperazine ring are chemically equivalent due to the molecule's C₂ symmetry and will appear as a doublet, coupled to the adjacent methine protons. |

| ~2.8-3.2 | m | 4H | Piperazine ring CH₂ | The methylene protons of the piperazine ring are diastereotopic and will exhibit complex splitting patterns due to coupling with each other and with the adjacent methine protons. |

| ~3.8-4.2 | m | 2H | C₂-H, C₅-H | The methine protons are coupled to the adjacent methyl and methylene protons, resulting in a multiplet. |

| ~9.5-10.5 | br s | 2H | N-H | The protons on the protonated nitrogen atoms will appear as a broad singlet. The exact chemical shift and broadness are dependent on the solvent and concentration. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale and Comparative Insights |

| ~18-20 | C₂-CH₃, C₅-CH₃ | The methyl carbons on the piperazine ring. |

| ~28.5 | C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group. |

| ~45-50 | Piperazine ring CH₂ | The methylene carbons of the piperazine ring. |

| ~50-55 | C₂-H, C₅-H | The methine carbons of the piperazine ring. |

| ~80-82 | C(CH₃)₃ (Boc) | The quaternary carbon of the Boc group. |

| ~155 | C=O (Boc) | The carbonyl carbon of the Boc group. This chemical shift is characteristic for carbamate carbonyls. |

Experimental Protocol for NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

-

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR (20-25 mg for ¹³C NMR).

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial. Given the hydrochloride salt form, D₂O is often a good first choice.[2]

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Reference the chemical shifts to the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The presence of the Boc-carbamate and the amine hydrochloride salt will give rise to characteristic absorption bands.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| ~2700-2400 | Broad, Strong | N-H stretch (Amine salt) | The stretching vibration of the N-H bond in the secondary amine hydrochloride salt appears as a broad and strong absorption. This is a characteristic feature of amine salts. |

| ~2980-2850 | Medium-Strong | C-H stretch (Aliphatic) | Stretching vibrations of the methyl and methylene groups on the piperazine ring and the Boc group. |

| ~1690-1670 | Strong | C=O stretch (Carbamate) | The carbonyl group of the Boc protecting group gives a strong and characteristic absorption in this region. |

| ~1480-1450 | Medium | C-H bend (Aliphatic) | Bending vibrations of the methyl and methylene groups. |

| ~1250-1160 | Strong | C-N stretch & C-O stretch | Strong absorptions associated with the carbamate group. |

Experimental Protocol for IR Data Acquisition

Objective: To obtain an IR spectrum to confirm the presence of key functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as the ratio of the sample spectrum to the background spectrum, usually in terms of transmittance or absorbance.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a crucial technique for confirming the molecular weight of this compound and for gaining structural information through its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Values for this compound

| m/z | Ion | Rationale and Comparative Insights |

| 215.1754 | [M+H]⁺ | The protonated molecular ion of the free base is expected to be the base peak in positive ion mode ESI-MS.[3] |

| 159.1389 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group is a common fragmentation pathway for Boc-protected amines. |

| 115.1230 | [M+H - Boc]⁺ | Cleavage of the entire Boc group. |

| 70.0651 | Piperazine fragment | Further fragmentation of the piperazine ring can lead to smaller charged species. |

Experimental Protocol for MS Data Acquisition

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

Methodology (LC-MS with ESI):

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

-

LC Separation (Optional but Recommended): Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to ensure sample purity before introduction to the mass spectrometer.

-

Mass Spectrometer Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).

-

Scan Mode: Full scan mode to detect the molecular ion and major fragments.

-

Collision Energy (for MS/MS): Apply a suitable collision energy to induce fragmentation and obtain an MS/MS spectrum of the [M+H]⁺ ion.

-

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. The following workflow ensures a thorough and reliable analysis.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic data for this compound, as predicted and interpreted in this guide, provide a comprehensive fingerprint for its unambiguous identification. The combination of NMR, IR, and MS techniques allows for the confirmation of its molecular structure, the presence of key functional groups, and its molecular weight. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is essential for its application in research and development.

References

An In-depth Technical Guide to the 1H NMR Spectrum of (2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride

<

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural and conformational nuances of the molecule as revealed by ¹H NMR spectroscopy. We will explore the theoretical basis for the observed chemical shifts and coupling constants, present a detailed experimental protocol for sample preparation and data acquisition, and offer an in-depth interpretation of the resulting spectrum. The guide is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Significance of this compound

(2R,5S)-1-Boc-2,5-dimethylpiperazine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The piperazine scaffold is a common motif in a wide array of pharmacologically active agents, valued for its ability to impart desirable pharmacokinetic properties. The specific stereochemistry of the (2R,5S) isomer, also known as cis-2,5-dimethylpiperazine, dictates its three-dimensional structure and, consequently, its interaction with biological targets.[1][2] The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, a crucial step in the synthesis of more complex molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a key consideration for both chemical reactions and biological assays.

A thorough understanding of the ¹H NMR spectrum of this molecule is paramount for confirming its identity, assessing its purity, and elucidating its conformational dynamics in solution. This guide aims to provide the necessary expertise to confidently interpret the spectral data of this important synthetic intermediate.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is governed by several key factors: the inherent chemical shifts of protons in a piperazine ring, the influence of the electron-withdrawing Boc group, the effect of protonation at the second nitrogen, and the through-bond scalar couplings between neighboring protons.

Conformational Analysis of the Piperazine Ring

The piperazine ring typically adopts a chair conformation to minimize steric strain.[3][4] In the case of the (2R,5S) or cis isomer, the two methyl groups can exist in either a diaxial or a diequatorial orientation. The diequatorial conformation is generally more stable. However, the presence of the bulky Boc group can influence this equilibrium.

Influence of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an electron-withdrawing group that significantly impacts the chemical shifts of adjacent protons. The carbonyl moiety within the Boc group deshields nearby protons, causing them to resonate at a higher frequency (downfield shift).[5] Protons on the carbons directly attached to the Boc-protected nitrogen will therefore be shifted downfield compared to those on the other side of the ring. The nine protons of the tert-butyl group itself will appear as a prominent singlet in the upfield region of the spectrum, typically between 1.0 and 2.0 ppm.[6]

Effect of Hydrochloride Salt Formation

The formation of a hydrochloride salt involves the protonation of the more basic, unprotected nitrogen atom. This protonation has a strong deshielding effect on the protons attached to the adjacent carbons, causing a significant downfield shift.[7] The N-H proton itself will also be visible in the spectrum, often as a broad signal, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.[8]

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

Based on the principles outlined above, we can predict the key features of the ¹H NMR spectrum. The piperazine ring protons are expected to appear as complex multiplets due to geminal and vicinal couplings. The coupling constants are dependent on the dihedral angles between the coupled protons, which are in turn determined by the ring's conformation.[9]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum